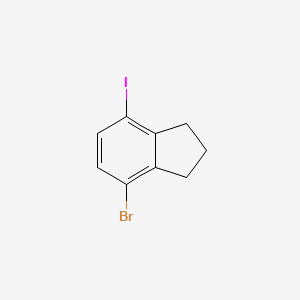
Ethyl 5-(3-Quinolyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-Quinolyl)isoxazole-3-carboxylate is a heterocyclic compound that features both quinoline and isoxazole moieties These structures are known for their significant biological activities and are commonly found in various pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3-Quinolyl)isoxazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the [3+2] cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) under moderate conditions . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
Ethyl 5-(3-Quinolyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted isoxazole derivatives.
科学的研究の応用
Ethyl 5-(3-Quinolyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl 5-(3-Quinolyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The isoxazole ring can interact with enzymes, inhibiting their activity and leading to various biological effects. These interactions can trigger pathways involved in cell death, making the compound a potential anticancer agent.
類似化合物との比較
Similar Compounds
Ethyl 5-methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate: Similar structure but with a quinoxaline moiety.
5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester: Features a benzoyloxymethyl group instead of a quinoline moiety.
Uniqueness
Ethyl 5-(3-Quinolyl)isoxazole-3-carboxylate is unique due to the presence of both quinoline and isoxazole moieties, which confer distinct biological activities. The combination of these two structures enhances its potential as a therapeutic agent, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
ethyl 5-quinolin-3-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-2-19-15(18)13-8-14(20-17-13)11-7-10-5-3-4-6-12(10)16-9-11/h3-9H,2H2,1H3 |
InChIキー |
LUGOFYCNTDAGOO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


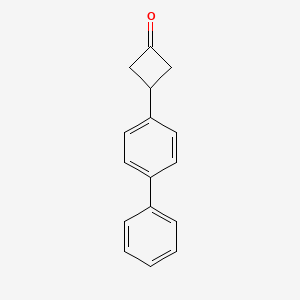

![Butylamine, 4-(benzyloxy)-3-[(benzyloxy)methyl]-](/img/structure/B13699648.png)
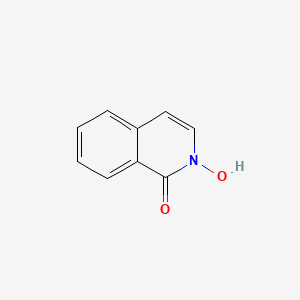
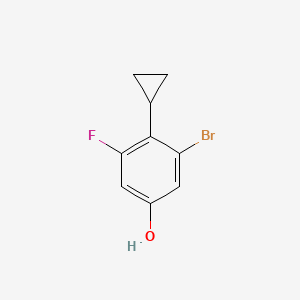
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
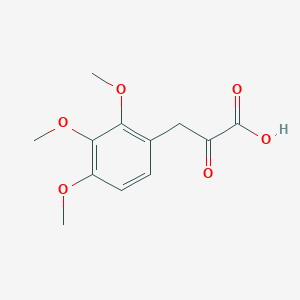
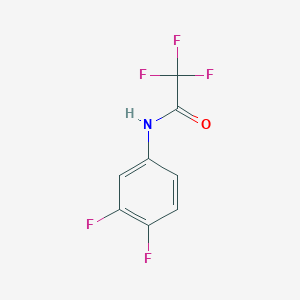
![2-Boc-octahydro-1H-cyclopenta[c]pyridin-5-ol](/img/structure/B13699678.png)

![6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699688.png)
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)
